Antibacterial Agents: Several studies reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives containing the 1-(3-(trifluoromethyl)pyridin-4-yl)ethanone moiety. These compounds exhibit promising antibacterial activity against various bacterial strains [, ].
Antifungal Agents: Research has shown that (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives, synthesized using 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone as a precursor, possess potent antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger [].
Anti-tuberculosis Agents: Studies highlight the synthesis and evaluation of 2-(substituted-aryloxymethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles and 3-(arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-one derivatives incorporating the 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone scaffold [, ]. These compounds demonstrate promising anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain.
Anti-angiogenic Agents: Research focuses on designing 5-pyridin-4-yl-2-thioxo-[1,3,4]oxadiazol-3-yl derivatives as potential anti-angiogenic agents targeting VEGFR-2 []. These compounds, synthesized using 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone, exhibit good inhibition of angiogenesis in both CAM and zebrafish embryo assays.
Glucocorticoid Receptor Antagonists: (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134), a potent and selective glucocorticoid receptor antagonist, was developed using 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone as a starting material []. This drug candidate is currently under investigation for treating Cushing's syndrome.
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibitors: 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) is a potent and selective PERK inhibitor developed using 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone as a key intermediate []. This compound has potential applications in treating various diseases associated with endoplasmic reticulum stress.
Vps34 Inhibitors: A series of tetrahydropyrimidopyrimidinone derivatives, including (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one, were synthesized utilizing 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone as a building block []. These compounds demonstrate potent and selective inhibition of Vps34, making them promising candidates for cancer treatment.
Factor Xa Inhibitors: Research highlights the development of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa [, , , , ]. While the specific role of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone in its synthesis is unclear from the provided papers, its structural similarity to DPC423 suggests its potential involvement as a precursor or intermediate.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2